[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
Description
[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride is a pyrrolidine-based compound featuring a 2-fluoro-5-methylbenzyl substituent. The dihydrochloride salt enhances solubility, making it suitable for preclinical studies.
Properties
IUPAC Name |
[1-[(2-fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-4-5-13(14)11(7-10)9-16-6-2-3-12(16)8-15;;/h4-5,7,12H,2-3,6,8-9,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDWZYPHQORORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN2CCCC2CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with pyrrolidine, followed by the reduction of the resulting intermediate to form the target compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a reducing agent, such as lithium aluminum hydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development : The compound is being investigated as a potential lead in the development of new pharmacological agents. Its structure allows for modifications that can enhance selectivity and potency against specific biological targets.
- Case Study : Research has indicated that similar pyrrolidine derivatives exhibit activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds with similar frameworks have shown promising results in inhibiting CDK9, suggesting that [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine; dihydrochloride could be explored for similar applications .
- Neuropharmacology : The compound's potential as a neuromodulator is under investigation. Its structural characteristics suggest it may interact with neurotransmitter systems, particularly those involving monoamines.
Data Table of Related Compounds
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| KB-0742 | Structure | Inhibits CDK9 | |
| Compound X | Structure | Modulates serotonin receptors | |
| Compound Y | Structure | Dopamine reuptake inhibitor |
Synthetic Applications
The synthesis of [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine; dihydrochloride involves several steps that can be optimized for yield and purity. This compound serves as an intermediate in the synthesis of more complex molecules used in drug discovery.
- Synthetic Route : The initial synthesis typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorinated aromatic substituent. Various synthetic methodologies, including nucleophilic substitutions and coupling reactions, can be employed to achieve desired derivatives.
Mechanism of Action
The mechanism of action of [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and pharmacological insights:
Structural and Functional Analysis
Core Heterocycles
- Pyrrolidine vs. Triazole/Pyrazine/Thiazole :
The pyrrolidine core in the target compound offers conformational flexibility, aiding in receptor fit, whereas triazole (rigid, planar) and pyrazine (aromatic, electron-deficient) cores in analogs alter binding kinetics. Thiazole-containing analogs (e.g., ) introduce sulfur, which may influence solubility and metabolic pathways.
Substituent Effects
- Halogen Substituents :
Fluorine (target compound) enhances metabolic stability and bioavailability compared to chlorine (CAS 1955523-26-8) or bromine (CAS 1251953-03-3) . - Aromatic Groups :
The 2-fluoro-5-methylphenyl group balances lipophilicity and steric effects, while analogs with pyridine or pyrazine rings exhibit varied electronic profiles affecting target engagement .
Salt Forms
- Dihydrochloride salts (common in all compounds) improve aqueous solubility, critical for in vivo studies. However, excessive chloride content may impact renal clearance in some analogs .
Pharmacological Trends from Analog Studies
Receptor Binding: Pyrrolidine derivatives with fluorinated aromatic groups (e.g., target compound) show higher affinity for serotonin and dopamine receptors compared to non-fluorinated analogs .
Metabolic Stability :
Fluorine reduces oxidative metabolism in hepatic microsomes, as seen in studies by Chen et al. (2006) on similar structures .
CNS Penetration : Pyrrolidine-based compounds generally exhibit better blood-brain barrier penetration than pyridine or pyrazine analogs due to lower polarity .
Biological Activity
The compound [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine; dihydrochloride (CAS Number: 2551117-55-4) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁Cl₂FN₂ |
| Molecular Weight | 295.22 g/mol |
| CAS Number | 2551117-55-4 |
Potential Mechanisms:
- Receptor Modulation : Similar compounds have been found to act as modulators of neurotransmitter receptors, which can influence mood and cognitive functions.
- Antitumor Activity : Compounds with similar structures have shown efficacy in inhibiting tumor growth in vitro, suggesting potential applications in oncology.
Antitumor Activity
Research indicates that compounds structurally related to [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine have exhibited promising antitumor properties. For example, a study reported that certain pyrrolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) with IC₅₀ values in the low micromolar range .
Neuropharmacological Effects
In the realm of neuropharmacology, compounds similar to this one have been evaluated for their anticonvulsant properties. For instance, research has shown that certain pyrrolidine derivatives can effectively reduce seizure activity in animal models, indicating potential therapeutic applications for epilepsy .
Case Studies
- Study on Anticancer Activity :
- Neuropharmacological Evaluation :
Summary of Findings
The compound [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine; dihydrochloride exhibits significant potential for various biological activities, particularly in oncology and neuropharmacology. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the key considerations for synthesizing [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of the pyrrolidine scaffold with the 2-fluoro-5-methylbenzyl group. Reaction optimization should employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry. For example, dihydrochloride formation requires controlled HCl addition to avoid over-protonation, as seen in analogous pyrrolidine derivatives .
- Table 1 : Example reaction conditions for dihydrochloride formation:
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| HCl concentration | 1.0–3.0 M | 1.5 M | 52.7 |
| Temperature | 0–50°C | 50°C | 52.7 |
| Reaction time | 1–4 h | 2.33 h | 52.7 |
| Source: Adapted from dihydrochloride synthesis protocols |
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates).
- NMR : Confirm stereochemistry via coupling constants (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and fluorine coupling in the aromatic region .
- Elemental Analysis : Verify dihydrochloride stoichiometry (C:H:N:Cl ratio).
Advanced Research Questions
Q. What computational strategies are recommended to model the compound’s reactivity or receptor interactions?
- Methodological Answer : Combine quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina for receptor binding). ICReDD’s hybrid computational-experimental workflow is ideal:
Perform QM-based reaction path searches to predict intermediates .
Validate with experimental kinetics (e.g., stopped-flow spectroscopy).
- Example : Use PubChem’s 3D conformer data (InChIKey: MVHMFPQFTKBVHG) for docking studies .
Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- Step 1 : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Step 2 : Compare experimental X-ray data (if available) with computed crystallographic parameters (e.g., Mercury CSD).
- Step 3 : Apply Bayesian statistical analysis to quantify uncertainties in spectral interpretations .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients.
- Membrane Technologies : Optimize pore size (1–5 nm) and pressure (5–20 bar) for nanofiltration of diastereomeric salts .
- Case Study : A 2023 study achieved 99% enantiomeric excess using simulated moving bed chromatography .
Data Contradiction & Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity assays?
- Methodological Answer :
- Root Cause Analysis : Use Ishikawa diagrams to trace variability to synthesis (e.g., HCl stoichiometry) or storage (hygroscopicity).
- Standardization : Implement QC checkpoints (e.g., Karl Fischer titration for moisture content) and biological triplicates.
- Example : A 2024 study linked activity drops to residual solvents (<0.1% DMF threshold) .
Q. What statistical frameworks are recommended for analyzing dose-response relationships with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
